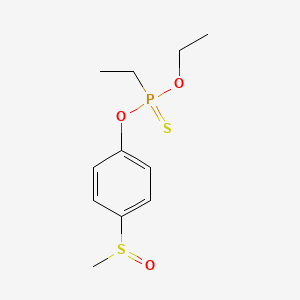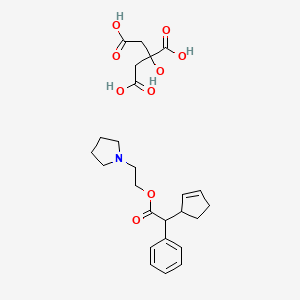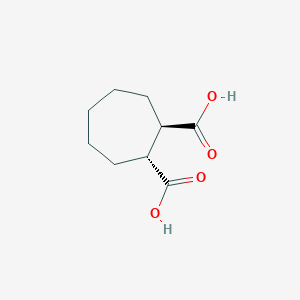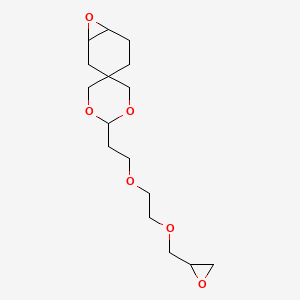![molecular formula C20H16O2S2 B14738439 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 6322-77-6](/img/structure/B14738439.png)
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities .
Méthodes De Préparation
The synthesis of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common synthetic route involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in pyridine at 0°C . Another method involves the reaction of arenethiols with N,N′-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and sodium borohydride for reduction . Major products formed from these reactions include bis-sulfonamides and other sulfur-containing derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been studied for its potential antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities . Additionally, it is used in the industry as a biocidal additive, insecticide, and plant growth regulator .
Mécanisme D'action
The mechanism of action of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of dynamin 1, reducing clathrin-mediated endocytosis in cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to its biological effects.
Comparaison Avec Des Composés Similaires
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as 2,5-bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione and 2,5-bis(2-methylanilino)-1,4-benzoquinone . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the quinoid fragment and sulfur-containing groups in this compound contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
6322-77-6 |
|---|---|
Formule moléculaire |
C20H16O2S2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2,5-bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O2S2/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
OXOSZIPBWQIBNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)




![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)


![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)



